3,4-Dimethylpyridine

Descripción general

Descripción

3,4-Dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4675. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Pyridine derivatives, in general, can interact with their targets through various mechanisms, such as blocking or activating receptors, inhibiting or enhancing enzyme activity, or interacting with DNA .

Biochemical Pathways

KM-4 has been found to completely degrade pyridine and its derivatives, including 3,4-Dimethylpyridine . This suggests that microbial metabolic pathways may play a role in the biodegradation of this compound.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (1071531 g/mol) and its liquid form, suggest that it may be readily absorbed and distributed in the body .

Result of Action

Pyridine derivatives are known to have various biological effects, depending on their specific structure and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain microorganisms in the environment can lead to the biodegradation of the compound . Additionally, the compound’s physicochemical properties, such as its boiling point (163-164 °C) and density (0.954 g/mL at 25 °C), can be influenced by environmental conditions such as temperature and pressure .

Actividad Biológica

3,4-Dimethylpyridine (also known as 3,4-lutidine) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of the biological effects of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and interactions with various biological targets.

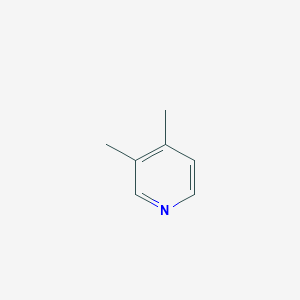

This compound has the molecular formula and a molecular weight of 109.15 g/mol. Its structure consists of a pyridine ring with two methyl groups at the 3 and 4 positions. This configuration affects its reactivity and biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound derivatives in cancer research. Notably, a study focused on platinum complexes involving this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These complexes exhibited greater cytotoxic effects than cisplatin while being less toxic to normal human skin fibroblast cells .

Table 1: Cytotoxicity of Platinum Complexes Involving this compound

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Pt15 | MCF-7 | 5.2 | Greater |

| Pt15 | MDA-MB-231 | 6.8 | Greater |

| Cisplatin | MCF-7 | 10.5 | Baseline |

| Cisplatin | MDA-MB-231 | 12.0 | Baseline |

The study's findings indicate that these platinum complexes induce apoptosis through mitochondrial pathways and external pathways as evidenced by flow cytometry assessments .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound derivatives. A study conducted molecular docking studies to analyze their binding affinities to cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that certain derivatives could inhibit these enzymes effectively, suggesting potential applications in chemoprevention strategies for cancer .

Table 2: Inhibition Potency of Dimethylpyridine Derivatives on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| PS18 | 57.3 | 52.0 |

| PS33 | 51.8 | 48.5 |

| PS40 | 75.0 | 70.0 |

These findings underscore the therapeutic potential of dimethylpyridine derivatives in managing inflammatory conditions and cancer .

Case Studies

One significant case study involved the evaluation of the acute toxicity of a derivative, 2,6-dihydroxy-3,4-dimethylpyridine, which was assessed for its safety profile in animal models. The study found an LD50 value between 2500 and 5000 mg/kg body weight, indicating moderate toxicity levels . Additionally, skin irritation tests showed minimal adverse effects after exposure .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3,4-Dimethylpyridine serves as a building block in the synthesis of numerous pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:

- Antimicrobial Agents : Studies have indicated that certain derivatives exhibit significant antibacterial activity against various pathogens.

- Anti-inflammatory Drugs : Research has shown that modifications of this compound can lead to compounds with anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications enhanced activity, suggesting a pathway for developing new antibiotics .

Agricultural Applications

In agriculture, this compound is utilized as an intermediate in the synthesis of agrochemicals. It has been linked to:

- Fungicides : Certain formulations derived from this compound show efficacy against fungal pathogens affecting crops.

- Insecticides : The compound's derivatives are being researched for their potential as insect repellents and pesticides.

Data Table: Efficacy of this compound Derivatives in Agriculture

| Compound Name | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| This compound Fungicide A | Fusarium oxysporum | 85 | |

| This compound Insecticide B | Aphis gossypii | 90 |

Industrial Applications

The industrial uses of this compound include:

- Solvents and Intermediates : It is employed as a solvent in chemical reactions and as an intermediate in the production of various chemicals.

- Catalysts : The compound has shown potential as a catalyst in organic synthesis reactions.

Environmental Applications

Recent studies have explored the use of this compound in environmental applications such as:

- Air Filtration Systems : Research indicates that compounds derived from this compound can enhance the efficiency of HEPA filters by improving their ability to capture airborne microorganisms .

Case Study: Air Quality Improvement

A study assessed the performance of HEPA filters treated with photocatalytic coatings containing this compound derivatives. The results showed a significant reduction in airborne bacteria levels by up to 80% under controlled conditions .

Propiedades

IUPAC Name |

3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURQLCJSMXZBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052244 | |

| Record name | 3,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS] | |

| Record name | 3,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.24 [mmHg] | |

| Record name | 3,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-58-4 | |

| Record name | 3,4-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCU895KJ7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.